![molecular formula C21H25N3O7 B13239682 2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, making it a heterocyclic compound. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amine groups and the formation of the pyridine ring. One common synthetic route involves the following steps:
Protection of the amine groups: The amine groups are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. This is achieved by reacting the amine with benzyl chloroformate and tert-butyl chloroformate, respectively.
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including cyclization and functional group transformations.
Coupling reactions: The protected amine and pyridine intermediates are coupled together using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Analyse Des Réactions Chimiques
2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the benzyloxycarbonyl and tert-butoxycarbonyl groups into their respective amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl and tert-butoxycarbonyl groups can be replaced by other functional groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines, alcohols).
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s protecting groups can be selectively removed under physiological conditions, allowing it to release active amines that can interact with biological targets. The pyridine ring can also participate in coordination chemistry, binding to metal ions and influencing their reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid include:
2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-hydroxypropanoic acid: This compound has a phenyl ring instead of a pyridine ring, which affects its reactivity and binding properties.
2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)-3-hydroxypropanoic acid: This compound has the pyridine ring substituted at the 4-position instead of the 3-position, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C21H25N3O7 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
3-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25N3O7/c1-21(2,3)31-20(29)24-17-14(10-7-11-22-17)16(25)15(18(26)27)23-19(28)30-12-13-8-5-4-6-9-13/h4-11,15-16,25H,12H2,1-3H3,(H,23,28)(H,26,27)(H,22,24,29) |
Clé InChI |
MKQSGHMHVBIRJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



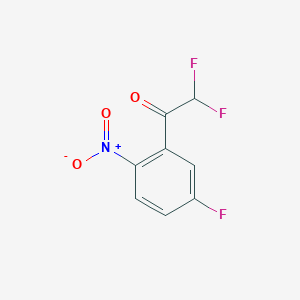
![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)

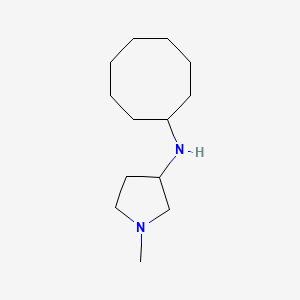
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)

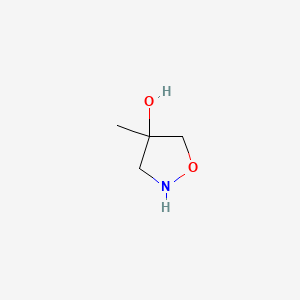
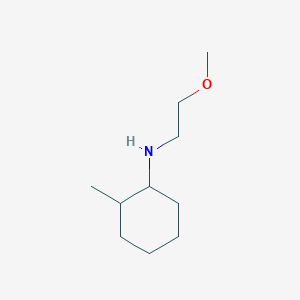
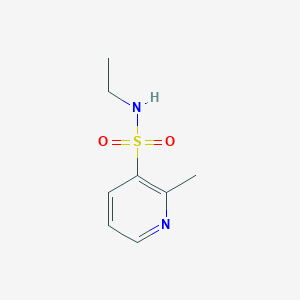
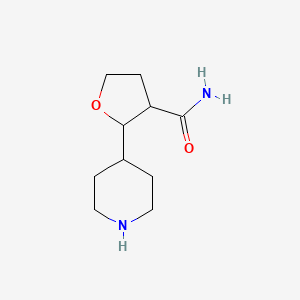
![3-[1-(4-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13239684.png)
![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
